Home > Products > Screening Compounds P126747 > Elvitegravir acyl glucuronide
Elvitegravir acyl glucuronide - 870649-25-5

Elvitegravir acyl glucuronide

Catalog Number: EVT-1488802
CAS Number: 870649-25-5
Molecular Formula: C₂₉H₃₁ClFNO₁₁
Molecular Weight: 624.01
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Elvitegravir is an HIV-1 integrase strand transfer inhibitor (INSTI) used to treat HIV infection . It is primarily metabolized via CYP3A and secondarily glucuronidated via UGT1A1/3 enzymes . The acyl glucuronide metabolite of Elvitegravir, “Elvitegravir acyl glucuronide”, is formed through this process .

Synthesis Analysis

Acyl glucuronides are formed through the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic in the presence of membrane-bound UDP-glucuronosyltransferase (UGT) enzymes . A detailed kinetic analysis has been performed on a series of acyl glucuronide compounds, including Elvitegravir acyl glucuronide .

Molecular Structure Analysis

The molecular formula of Elvitegravir acyl glucuronide is C29H31ClFNO11 . Differences in reactivity were observed for the individual transacylation steps between the compound series; the charged carboxylate ion and neutral hydroxyl group in the glucuronide and glucoside conjugates, respectively, are responsible for these differences .

Chemical Reactions Analysis

Acyl glucuronides exhibit a degree of electrophilicity that is strongly influenced by the attached drug moiety in terms of the steric and electronic environment of the ester linkage to the sugar . They undergo degradation via intramolecular transacylation and hydrolysis .

Physical And Chemical Properties Analysis

The molecular weight of Elvitegravir acyl glucuronide is 624.01 . The reactivity of acyl glucuronides is dependent upon their molecular structure .

Overview

Elvitegravir acyl glucuronide is a metabolite of Elvitegravir, a human immunodeficiency virus type 1 integrase strand transfer inhibitor. This compound is classified as an acyl glucuronide, which is formed through the conjugation of glucuronic acid to carboxylic acids, typically via the action of UDP-glucuronosyltransferases. The formation of acyl glucuronides is significant because they can exhibit different pharmacological properties compared to their parent compounds, including altered bioavailability and potential toxicity.

Source and Classification

Elvitegravir is primarily used in the treatment of HIV-1 infection and is often administered in combination with other antiretroviral agents. The acyl glucuronide form is generated during the drug's metabolism, particularly in the liver where enzymes such as UDP-glucuronosyltransferase 1A4 play a crucial role in its biotransformation. The classification of Elvitegravir acyl glucuronide highlights its nature as a phase II metabolite, which typically indicates a pathway for drug detoxification and elimination from the body.

Synthesis Analysis

Methods

The synthesis of Elvitegravir acyl glucuronide can be achieved through both chemical synthesis and biotransformation methods.

  • Chemical Synthesis: Traditional chemical methods involve the use of glucuronic acid derivatives and coupling agents to facilitate the formation of the glucuronide bond. Techniques such as the Koenigs–Knorr method are commonly employed, utilizing silver salts as catalysts to promote the reaction between the aglycone (Elvitegravir) and glucuronic acid .
  • Biotransformation: More recently, microbial biotransformation has been utilized to produce Elvitegravir acyl glucuronide. This method leverages specific microbial strains that possess the enzymatic machinery necessary for glucuronidation. For instance, screening various microbial strains can yield significant quantities of the desired metabolite while maintaining structural integrity as confirmed by techniques such as Nuclear Magnetic Resonance spectroscopy .

Technical Details

The synthesis process often requires optimization to enhance yield and purity. For example, scaling up reactions from small laboratory settings to larger bioreactors can significantly increase production volumes while ensuring consistency in metabolite quality.

Molecular Structure Analysis

Structure

Elvitegravir acyl glucuronide features a structure that includes both the Elvitegravir moiety and a glucuronic acid unit linked via an ester bond. The specific structural configuration can influence its pharmacokinetic properties.

Data

  • Molecular Formula: C24H30O7
  • Molecular Weight: Approximately 446.49 g/mol
  • Structural Characteristics: The acyl group derived from Elvitegravir contributes to its reactivity and potential interactions with biological macromolecules.
Chemical Reactions Analysis

Reactions

The formation of Elvitegravir acyl glucuronide involves several key reactions:

  1. Glucuronidation: This enzymatic reaction catalyzed by UDP-glucuronosyltransferases results in the transfer of a glucuronic acid moiety to the hydroxyl or carboxylic acid group on Elvitegravir.
  2. Acyl Migration: Acyl glucuronides can undergo intramolecular rearrangements leading to reactive species that may interact with proteins or other cellular components, potentially contributing to idiosyncratic drug toxicity .

Technical Details

The stability and reactivity of Elvitegravir acyl glucuronide can be assessed using in vitro assays that measure its migration rates and interactions with trapping agents like glutathione or methoxylamine . These studies are crucial for understanding the safety profile of drugs during clinical development.

Mechanism of Action

Process

The mechanism by which Elvitegravir acyl glucuronide exerts its effects is primarily related to its role in drug metabolism and clearance.

  1. Metabolism: After administration, Elvitegravir is metabolized by liver enzymes into various metabolites, including acyl glucuronides.
  2. Excretion: These metabolites are generally more hydrophilic than their parent compounds, facilitating renal excretion and reducing systemic exposure.
  3. Potential Toxicity: Acyl glucuronides can exhibit reactivity towards proteins, which may lead to adverse effects in some patients due to protein acylation or glycation processes .

Data

Studies have shown that monitoring the formation and stability of reactive metabolites like Elvitegravir acyl glucuronide is essential for predicting potential toxicities associated with drug therapy.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Generally soluble in water due to the presence of polar functional groups introduced by glucuronidation.

Chemical Properties

  • Stability: Acyl glucuronides are known for their low chemical stability; they can hydrolyze at physiological pH or undergo rearrangement .
  • Reactivity: The presence of an acyl group allows for potential interactions with nucleophiles, contributing to their pharmacological profile.
Applications

Scientific Uses

Elvitegravir acyl glucuronide serves several important roles in scientific research:

  • Drug Development: Understanding its formation helps in assessing drug safety profiles during preclinical studies.
  • Pharmacokinetics Studies: It provides insights into how modifications affect drug metabolism and therapeutic efficacy.
  • Toxicology Assessments: Evaluating reactivity towards biomolecules aids in identifying potential idiosyncratic reactions associated with drug therapy .
Chemical Characterization and Structural Analysis

Molecular Structure and Stereochemical Configuration

Elvitegravir acyl glucuronide (CAS 870649-25-5) is a phase II metabolite formed through the conjugation of the HIV integrase inhibitor elvitegravir with glucuronic acid via an ester bond. Its molecular formula is C29H31ClFNO11, with a molecular weight of 624.01 g/mol [3] [4] [9]. The structure consists of a quinolinecarboxylate aglycone linked to β-D-glucopyranuronic acid, forming a labile acyl glucuronide bond at the 1-O position of the sugar moiety [3] [9].

The compound exhibits absolute stereochemistry with six defined stereocenters. The glucuronide moiety adopts the ^4C1^ chair conformation, characteristic of β-D-glucopyranuronic acid, with specific configurations at C1 (α), C2 (β), C3 (β), C4 (α), and C5 (β) [6] [7]. The aglycone retains the (S)-configuration at the chiral center of the hydroxymethyl-2-methylpropyl sidechain [6] [9]. This stereochemical complexity is critical for its metabolic recognition and chemical reactivity. The systematic IUPAC name reflects this configuration:

β-D-Glucopyranuronic acid 1-[6-[(3-chloro-2-fluorophenyl)methyl]-1,4-dihydro-1-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-7-methoxy-4-oxo-3-quinolinecarboxylate] [3] [4].

Table 1: Fundamental Structural Descriptors of Elvitegravir Acyl Glucuronide

PropertyValue
Molecular FormulaC29H31ClFNO11
Molecular Weight624.01 g/mol
CAS Registry Number870649-25-5
Defined Stereocenters6
Chiral Sidechain(S)-1-(Hydroxymethyl)-2-methylpropyl
Glycosidic Bond1-O-Acyl-β-linkage

Physicochemical Properties: Solubility, Stability, and Reactivity

Solubility and Partitioning

Elvitegravir acyl glucuronide is soluble in methanol-DMSO mixtures but exhibits limited solubility in aqueous buffers [4]. The glucuronidation increases hydrophilicity compared to elvitegravir (log P = 2.9), though the exact partition coefficient remains unquantified. The predicted pKa of 2.66 ± 0.70 indicates the carboxylic acid group of the glucuronide moiety will be predominantly ionized (≥99%) at physiological pH, enhancing aqueous solubility [9].

Stability and Degradation Kinetics

As an acyl glucuronide, it displays inherent chemical instability:

  • Hydrolysis: Spontaneous cleavage of the ester bond regenerates elvitegravir and glucuronic acid.
  • Acyl Migration: Intramolecular transacylation forms positional isomers (2-, 3-, and 4-O-acyl glucuronides) via nucleophilic attack by adjacent hydroxyl groups [8]. This migration follows first-order kinetics, with the half-life influenced by electronic and steric factors.

Reactivity correlates with the electronic environment of the carbonyl carbon. The pKa of the parent carboxylic acid (elvitegravir) is a key predictor: lower pKa values increase electrophilicity, accelerating migration and hydrolysis [8]. Steric hindrance from the α-methylpropyl substituent may partially offset this reactivity [8] [9].

Reactivity with Biomolecules

Rearranged isomers form Schiff bases with nucleophiles (e.g., lysine residues). This occurs via:

  • Acyl migration to 2-/3-/4-O isomers
  • Ring opening to aldehyde forms
  • Nucleophilic attack by amines to form imine adducts [5] [8].This reactivity underpins potential protein adduction, though adduct quantification for this specific metabolite is unreported.

Table 2: Predicted Physicochemical Parameters

PropertyValueMethod/Prediction Basis
Density1.55 ± 0.1 g/cm³Computational prediction
Boiling Point844.0 ± 65.0 °CComputational prediction
pKa (carboxyl)2.66 ± 0.70Spectrophotometric prediction
Hydrolysis Half-LifeNot reported (similar to diclofenac < 1 hr)Estimated from structural analogs

Structural Elucidation via NMR, LC-MS, and X-Ray Crystallography

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

LC-HRMS identifies the protonated ion [M+H]⁺ at m/z 624.008, confirming molecular weight [6] [7]. Collision-induced dissociation (CID) yields key fragments:

  • m/z 448.0: Loss of glucuronic acid (176 Da)
  • m/z 330.1: Further cleavage of the quinoline sidechain [6]However, MS alone cannot differentiate acyl vs. O-/N-glucuronides due to similar fragmentation patterns [2].

Chemical Derivatization Coupled with LC-HRMS

Selective derivatization overcomes MS limitations:1. Carboxyl Derivatization:- Thionyl chloride activation + ethanol esterification- Mass shift: +28.031 Da per carboxyl group [2]2. Hydroxyl Derivatization:- Silylation with 1-(trimethylsilyl)imidazole- Mass shift: +72.040 Da per hydroxyl group [2]Elvitegravir acyl glucuronide shows a +28.031 Da shift upon carboxyl derivatization, confirming the intact carboxylic acid on the glucuronide moiety and distinguishing it from O-/N-glucuronides [2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Full NMR assignments (¹H, ¹³C, HSQC, HMBC) are available for pharmacopeial characterization [4]:

  • Glucuronide Anomeric Proton: Downfield signal at δ 5.7 ppm (d, J=7.2 Hz), confirming β-linkage.
  • Acyl Carbonyl Carbon: Resonance at δ 175 ppm.
  • Quinoline Carbons: Distinct peaks between δ 110–160 ppm.Acyl migration isomers show altered anomeric proton shifts and split signals due to loss of symmetry [2] [4].

Table 3: Key NMR Assignments for Elvitegravir Acyl Glucuronide

Atom Position¹H Shift (ppm)¹³C Shift (ppm)Multiplicity
Glucuronide C1-95.1Quaternary
Glucuronide H15.70-Doublet (J=7.2 Hz)
Glucuronide C6-175.8Carbonyl
Quinoline C4-176.2Carbonyl
Methoxy Group3.8556.5Singlet

X-Ray Crystallography

No crystal structure is reported, likely due to the compound’s instability and solubility limitations. Structural models rely on NMR data and computational chemistry [4] [6].

Properties

CAS Number

870649-25-5

Product Name

Elvitegravir acyl glucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-6-[6-[(3-chloro-2-fluorophenyl)methyl]-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-7-methoxy-4-oxoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C₂₉H₃₁ClFNO₁₁

Molecular Weight

624.01

InChI

InChI=1S/C29H31ClFNO11/c1-12(2)19(11-33)32-10-16(28(40)43-29-25(37)23(35)24(36)26(42-29)27(38)39)22(34)15-8-14(20(41-3)9-18(15)32)7-13-5-4-6-17(30)21(13)31/h4-6,8-10,12,19,23-26,29,33,35-37H,7,11H2,1-3H3,(H,38,39)/t19-,23+,24+,25-,26+,29+/m1/s1

SMILES

CC(C)C(CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=CC=C3)Cl)F)OC)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O

Synonyms

β-D-Glucopyranuronic Acid 1-[6-[(3-Chloro-2-fluorophenyl)methyl]-1,4-dihydro-1-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-7-methoxy-4-oxo-3-quinolinecarboxylate]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.